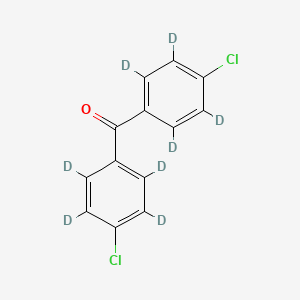

4,4'-Dichlorobenzophenone-D8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKISUZLXOYGIFP-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4'-Dichlorobenzophenone-D8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 4,4'-Dichlorobenzophenone-D8 serves as a critical analytical tool. This isotopically labeled compound is primarily utilized as an internal standard in quantitative analyses, particularly for the determination of its non-deuterated counterpart, 4,4'-dichlorobenzophenone, and related compounds in various matrices.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application as an internal standard, and essential safety information.

Core Chemical and Physical Properties

This compound is a deuterated analog of 4,4'-dichlorobenzophenone, where the eight hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry-based analytical techniques.

| Property | Value |

| Chemical Formula | C₁₃D₈Cl₂O |

| Molecular Weight | 259.16 g/mol [1] |

| CAS Number | 1219806-01-5 |

| Appearance | Off-white solid[1] |

| Solubility | Soluble in Acetone[1] |

| Isotopic Purity | Typically ≥98% atom D |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is analogous to the synthesis of its non-deuterated form, primarily achieved through a Friedel-Crafts acylation reaction. This involves the reaction of a deuterated aromatic compound with an acyl halide in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound, adapted from the known synthesis of similar aromatic ketones.

Materials:

-

Chlorobenzene-d5

-

4-Chlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (if necessary)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. To a separate addition funnel, add a solution of 4-chlorobenzoyl chloride in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring.

-

Aromatic Addition: Following the addition of the acyl chloride, add chlorobenzene-d5 dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Application as an Internal Standard in Quantitative Analysis

This compound is an ideal internal standard for the quantification of 4,4'-dichlorobenzophenone in environmental and biological samples. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its different mass allows for distinct detection.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of 4,4'-dichlorobenzophenone using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

-

Sample matrix (e.g., water, soil, biological tissue)

-

4,4'-Dichlorobenzophenone analytical standard

-

This compound internal standard solution (of known concentration)

-

Extraction solvent (e.g., hexane, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample into an extraction vessel.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Perform solvent extraction of the sample. The specific extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix.

-

Dry the extract using anhydrous sodium sulfate.

-

Concentrate the extract to a final known volume.

-

-

Instrumental Analysis:

-

Inject an aliquot of the prepared sample extract into the GC-MS system.

-

Separate the analytes on the capillary column using an appropriate temperature program.

-

Detect the analytes using the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 4,4'-dichlorobenzophenone and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the response factor (RF) using calibration standards containing known concentrations of both the analyte and the internal standard.

-

Quantify the concentration of 4,4'-dichlorobenzophenone in the sample using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / RF)

-

Caption: A typical workflow for quantitative analysis using an internal standard.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be adapted and validated by the end-user for their specific application. Always follow established laboratory safety procedures.

References

Synthesis of 4,4'-Dichlorobenzophenone-D8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Dichlorobenzophenone-D8 (CAS No. 1219806-01-5), a deuterated analogue of 4,4'-Dichlorobenzophenone. This isotopically labeled compound is a valuable tool in various research applications, including its use as an internal standard in mass spectrometry-based analyses and in metabolic studies of its non-deuterated counterpart. This document details the probable synthetic route, experimental protocols, and relevant chemical data.

Core Principles: Friedel-Crafts Acylation

The most plausible and established method for the synthesis of benzophenone and its derivatives is the Friedel-Crafts acylation. For the synthesis of the symmetrically substituted this compound, a variation of this reaction using carbon tetrachloride as the carbonyl source and a deuterated aromatic substrate is the most likely pathway. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

The IUPAC name for this compound is bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone, which indicates that both phenyl rings are perdeuterated. This is achieved by using a deuterated starting material, such as chlorobenzene-d5. The reaction proceeds through the formation of a dichlorodiphenylmethane intermediate, which is subsequently hydrolyzed to the desired benzophenone.

Physicochemical and Quantitative Data

The key physicochemical properties and other quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1219806-01-5 | [1] |

| Molecular Formula | C₁₃D₈Cl₂O | [1] |

| Molecular Weight | 259.15 g/mol | [1] |

| IUPAC Name | bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone | [1] |

| Appearance | Off-white solid | |

| Purity | Typically ≥98% | |

| Isotopic Enrichment | Typically ≥99 atom % D | [2] |

| Solubility | Soluble in Acetone | |

| Storage | Store at room temperature |

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the established synthesis of benzophenone from benzene and carbon tetrachloride and is the most probable route for the preparation of this compound.

Materials:

-

Chlorobenzene-d5 (C₆D₅Cl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet to a trap

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (2.2 molar equivalents relative to carbon tetrachloride) and anhydrous carbon tetrachloride (1.0 molar equivalent).

-

Initiation: Cool the flask in an ice-water bath. Once the temperature of the carbon tetrachloride has reached 10-15°C, add a small portion of chlorobenzene-d5 (a total of 2.0 molar equivalents will be used) all at once to initiate the reaction. The evolution of deuterium chloride (DCl) gas indicates the start of the reaction.

-

Addition of Reactant: Once the reaction has started, maintain the temperature between 5°C and 10°C using the ice-water bath. Slowly add the remaining chlorobenzene-d5 from the dropping funnel over a period of 1-2 hours.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at around 10°C for an additional 3 hours. Then, allow the mixture to slowly warm to room temperature and stir for a further 12 hours.

-

Hydrolysis: Cool the reaction mixture in an ice-water bath. Slowly and cautiously add crushed ice to the stirred mixture to quench the reaction and hydrolyze the intermediate. Concentrated hydrochloric acid may be added to dissolve any aluminum salts.

-

Work-up: Transfer the mixture to a steam distillation apparatus. Steam distill the mixture to remove any unreacted carbon tetrachloride and to complete the hydrolysis of the dichlorodiphenylmethane intermediate to this compound.

-

Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound as an off-white solid.

Spectroscopic Data

While specific spectroscopic data for the D8 analogue is not widely published, the following describes the expected data based on the non-deuterated compound.

| Analysis | 4,4'-Dichlorobenzophenone (Non-deuterated) | Expected for this compound |

| ¹H NMR | In CDCl₃, two doublets are observed in the aromatic region, corresponding to the ortho and para protons of the chlorophenyl groups. | The ¹H NMR spectrum should show a significant reduction or complete absence of signals in the aromatic region, confirming the high level of deuteration. Residual proton signals, if any, would indicate incomplete deuteration. |

| ¹³C NMR | Aromatic signals corresponding to the carbon atoms of the phenyl rings and a signal for the carbonyl carbon. | The ¹³C NMR spectrum will be similar to the non-deuterated compound, but the signals for the deuterated carbons may be split into multiplets due to C-D coupling or may show reduced intensity. |

| Mass Spec (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 250, along with characteristic isotopic peaks for the two chlorine atoms. | The molecular ion peak (M⁺) will be shifted to m/z 258, corresponding to the mass of the D8 analogue. The isotopic pattern for the two chlorine atoms will still be present. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone (around 1660 cm⁻¹) and C-Cl stretching. C-H stretching and bending vibrations of the aromatic rings are also present. | The C=O and C-Cl stretching vibrations will be present. The C-H stretching and bending vibrations will be replaced by C-D stretching and bending vibrations, which appear at lower frequencies (around 2100-2300 cm⁻¹). |

Visualizations

Reaction Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: A step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4,4'-Dichlorobenzophenone-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzophenone-D8, a deuterated stable isotope-labeled compound. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize labeled compounds in their analytical methodologies. This document details the chemical and physical properties of this compound, provides a plausible synthesis protocol, and describes its application in a detailed experimental protocol for isotope dilution mass spectrometry.

Core Chemical Data

This compound is the deuterated form of 4,4'-Dichlorobenzophenone, a known environmental contaminant and a metabolite of several pesticides, including DDT and dicofol.[1] The incorporation of eight deuterium atoms into its structure makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1219806-01-5[2][3][4][5] |

| Molecular Formula | C₁₃D₈Cl₂O |

| Molecular Weight | 259.16 g/mol |

| Appearance | Off-white Solid |

| IUPAC Name | bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |

| Synonyms | 4,4'-Dichlorobenzophenone D8, Bis(4-chlorophenyl)methanone-d8, 4,4'-DCBP-d8 |

| Solubility | Soluble in Acetone |

| Storage | 2-8°C |

| Isotopic Enrichment | ≥98 atom % D |

| Unlabeled CAS Number | 90-98-2 |

Synthesis Protocol

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible and common method is via a Friedel-Crafts acylation reaction. This protocol is adapted from the known synthesis of the unlabeled 4,4'-dichlorobenzophenone.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the acylation of chlorobenzene-d5 with 4-chlorobenzoyl chloride.

Materials:

-

Chlorobenzene-d5

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add chlorobenzene-d5 (1.0 equivalent) to the stirred suspension.

-

Acylation: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as an off-white solid.

Application in Analytical Chemistry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4,4'-Dichlorobenzophenone in various matrices, particularly in environmental and biological samples.

Experimental Protocol: Quantification of 4,4'-Dichlorobenzophenone in Water Samples using GC-MS and this compound as an Internal Standard

Objective: To accurately quantify the concentration of 4,4'-Dichlorobenzophenone in a water sample using gas chromatography-mass spectrometry (GC-MS) with isotope dilution.

Materials and Instrumentation:

-

This compound solution (internal standard)

-

4,4'-Dichlorobenzophenone analytical standard

-

Water sample

-

Dichloromethane (pesticide residue grade)

-

Sodium sulfate (anhydrous)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation:

-

Filter the water sample (e.g., 500 mL) to remove particulate matter.

-

Spike the water sample with a known amount of this compound internal standard solution.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with deionized water to remove interferences.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the analyte and internal standard from the cartridge with dichloromethane.

-

-

Concentration and Solvent Exchange:

-

Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the final extract into the GC-MS system.

-

Gas Chromatography:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

4,4'-Dichlorobenzophenone (unlabeled): m/z 250 (molecular ion), 139, 111.

-

This compound (labeled): m/z 258 (molecular ion), 144, 115.

-

-

-

-

Quantification:

-

Create a calibration curve using standards containing known concentrations of 4,4'-Dichlorobenzophenone and a fixed concentration of the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the sample.

-

Determine the concentration of 4,4'-Dichlorobenzophenone in the sample by comparing its peak area ratio to the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]

- 5. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone - Google Patents [patents.google.com]

In-Depth Technical Guide: 4,4'-Dichlorobenzophenone-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Dichlorobenzophenone-D8, a deuterated analog of 4,4'-Dichlorobenzophenone. This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Core Physicochemical Data

The key quantitative data for this compound and its non-labeled counterpart are summarized in the table below for direct comparison.

| Property | This compound | 4,4'-Dichlorobenzophenone |

| Molecular Formula | C₁₃D₈Cl₂O[] | C₁₃H₈Cl₂O[2][3][4][5] |

| Molecular Weight | 259.16 g/mol | 251.11 g/mol |

| CAS Number | 1219806-01-5 | 90-98-2 |

| Isotopic Enrichment | 98 atom % D | Not Applicable |

| Appearance | Off-white Solid | Not Specified |

| Solubility | Soluble in Acetone | Not Specified |

Molecular Structure

The structural difference between this compound and its parent compound lies in the substitution of eight hydrogen atoms with deuterium atoms on the phenyl rings. This isotopic substitution is the basis for its utility in analytical chemistry.

Caption: Isotopic relationship between the deuterated and non-deuterated forms.

Experimental Considerations

While specific experimental protocols are highly application-dependent, the use of this compound as an internal standard in quantitative mass spectrometry is a primary application. A general workflow for such an experiment is outlined below.

General Workflow for Quantitative Analysis using Isotope Dilution Mass Spectrometry

Caption: A generalized workflow for using a deuterated standard in mass spectrometry.

Methodology:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent, such as acetone, at a known concentration.

-

Sample Spiking: A precise volume of the internal standard stock solution is added to the unknown sample and the calibration standards.

-

Sample Preparation: The samples are then subjected to an appropriate extraction and cleanup procedure to isolate the analyte of interest (4,4'-Dichlorobenzophenone) and the internal standard.

-

Instrumental Analysis: The prepared samples are analyzed by a mass spectrometer, typically coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). The instrument is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.

-

Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

References

A Technical Guide to the Solubility of 4,4'-Dichlorobenzophenone-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the deuterated compound 4,4'-Dichlorobenzophenone-D8. Due to the limited availability of quantitative solubility data for this specific isotopically labeled compound, this document also includes qualitative solubility information for both this compound and its non-deuterated analog, 4,4'-Dichlorobenzophenone. Furthermore, a standardized experimental protocol for determining the solubility of organic compounds in organic solvents is detailed to guide researchers in generating their own quantitative data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃D₈Cl₂O |

| Molecular Weight | 259.16 g/mol |

| Appearance | Off-white Solid |

| IUPAC Name | bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |

| CAS Number | 1219806-01-5 |

Qualitative Solubility Data

Qualitative solubility data provides a preliminary understanding of the solvents in which this compound and its non-deuterated counterpart are likely to dissolve. It is important to note that the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated analog.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Acetone | Soluble | [] |

| Chloroform | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

Table 2: Qualitative Solubility of 4,4'-Dichlorobenzophenone (Non-Deuterated)

| Solvent | Solubility | Reference |

| Hot Acetone | Soluble | [3] |

| Chloroform | Soluble | |

| Ether | Soluble | |

| Hot Ethanol | Soluble | |

| Acetic Acid | Soluble | |

| Carbon Disulfide | Soluble |

Experimental Protocol: Determination of Solubility in Organic Solvents

In the absence of specific quantitative solubility data for this compound, a general experimental protocol for determining the solubility of an organic compound in an organic solvent is provided below. This method can be adapted to generate precise solubility data for this compound in various solvents of interest.

Objective: To determine the saturation solubility of a solid organic compound in a given organic solvent at a specific temperature.

Materials:

-

The organic compound of interest (e.g., this compound)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid organic compound to a vial.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC with a UV detector).

-

Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for determining the solubility of an organic compound.

Logical Relationship for Solubility Testing

The decision-making process for determining the solubility of an organic compound can be visualized as a logical flow. The initial step involves assessing solubility in water, which then guides the selection of subsequent organic solvents based on the compound's polarity.

Caption: Logical flow for selecting appropriate solvents for solubility testing.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isotopic Purity of 4,4'-Dichlorobenzophenone-D8

This technical guide provides a comprehensive overview of the isotopic purity of this compound, a deuterated internal standard crucial for quantitative analysis in various scientific disciplines. This document outlines the typical specifications for isotopic enrichment, details the experimental protocols used for its determination, and presents a logical workflow for quality control.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring its suitability as an internal standard in sensitive analytical methods. The key quantitative specifications are summarized in the table below. It is important to note that isotopic enrichment and species abundance are distinct concepts.[1] Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total population of molecules with a specific isotopic composition.[1]

| Parameter | Specification | Source |

| Isotopic Enrichment | ≥ 98 atom % D | CDN Isotopes[2][3], BOC Sciences[] |

| Chemical Purity | ≥ 98% | BOC Sciences |

| Molecular Formula | C₁₃D₈Cl₂O | BOC Sciences |

| Molecular Weight | 259.16 g/mol | CDN Isotopes, BOC Sciences |

| CAS Number | 1219806-01-5 | CDN Isotopes |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopes. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

2.1 High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z), it can distinguish between the desired deuterated species and its isotopologues (molecules with fewer deuterium atoms).

-

Objective: To determine the isotopic enrichment and distribution of isotopologues in a sample of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetone or acetonitrile).

-

Infusion and Ionization: The sample is directly infused into the mass spectrometer or introduced via a liquid chromatography system. Electrospray ionization is a common method for generating ions of the analyte.

-

Mass Analysis: The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the molecular ion region of this compound.

-

Data Analysis: The acquired spectrum is analyzed to identify the peaks corresponding to the fully deuterated molecule (d₈) and its less-deuterated isotopologues (d₇, d₆, etc.). The relative abundance of each peak is used to calculate the isotopic enrichment.

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of a molecule and can be used to confirm the positions of deuterium labeling and to estimate isotopic purity.

-

Objective: To confirm the positions of deuterium atoms and assess the overall isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired. In a fully deuterated sample, the signals corresponding to the aromatic protons should be absent or significantly reduced. The presence of residual proton signals allows for the quantification of the non-deuterated species.

-

²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.

-

Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum, relative to a known internal standard, can be used to calculate the isotopic enrichment.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4,4'-Dichlorobenzophenone-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4,4'-Dichlorobenzophenone-D8 (CAS No. 1219806-01-5), a deuterated analog of 4,4'-Dichlorobenzophenone. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for safety procedures, and includes visual workflows for hazard communication and emergency response.

Core Safety and Physical Data

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃D₈Cl₂O | C/D/N Isotopes, Inc.[1] |

| Molecular Weight | 259.15 g/mol | PubChem[2] |

| CAS Number | 1219806-01-5 | C/D/N Isotopes, Inc.[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 144 - 146 °C (for non-deuterated) | CDH Fine Chemical[3], Sigma-Aldrich |

| Boiling Point | 353 °C (for non-deuterated) | CDH Fine Chemical, Sigma-Aldrich |

| Isotopic Enrichment | > 98 atom % D | LGC Standards |

Table 2: Toxicological Data (for non-deuterated 4,4'-Dichlorobenzophenone)

| Endpoint | Value | Species | Route | Source |

| LD50 | 200 mg/kg | Mouse | Intraperitoneal | CDH Fine Chemical |

| Acute Toxicity (Oral) | Category 4 | N/A | Oral | Fisher Scientific, CPAChem |

Note: Toxicological data for the deuterated form is limited. Data for the non-deuterated analog should be considered for preliminary hazard assessment.

Table 3: GHS Hazard Classification (for non-deuterated 4,4'-Dichlorobenzophenone)

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

One supplier notes that this compound is non-hazardous for transport. However, given the hazards of the parent compound, caution is advised.

Experimental Protocols for Safe Handling

Adherence to standardized safety protocols is crucial when working with any chemical substance. The following sections detail the recommended procedures for handling, storage, and emergency response for this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended:

-

Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.

-

Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Use only in a well-ventilated area.

-

Do not eat, drink or smoke when using this product.

-

Wash hands and any exposed skin thoroughly after handling.

Storage Procedures

-

Store at room temperature.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store only in the original receptacle.

-

Incompatible Materials: Strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, the following protocols should be followed immediately.

First-Aid Measures

-

Eye Contact: Flush eyes with water as a precaution. Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Containment and Cleaning Up: Sweep up and shovel. Pick up and transfer to properly labeled containers. Keep in suitable, closed containers for disposal.

Visual Safety Guides

The following diagrams, generated using Graphviz, provide a visual representation of key safety information and workflows.

References

Commercial Suppliers and Technical Guide for 4,4'-Dichlorobenzophenone-D8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 4,4'-Dichlorobenzophenone-D8, a deuterated analog of 4,4'-Dichlorobenzophenone. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly for use as an internal standard in mass spectrometry-based quantification methods. This guide also presents a detailed experimental protocol for the analysis of the unlabeled analog, which can be readily adapted for use with the deuterated standard, along with a visual representation of the analytical workflow.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison and procurement.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Purity |

| BOC Sciences | 1219806-01-5 | 1219806-01-5 | C13D8Cl2O | 259.16 | 99% atom D | 98% |

| C/D/N Isotopes | D-5642 | 1219806-01-5 | (ClC6D4)2CO | 259.16 | 98 atom % D | Not specified |

| LGC Standards | CDN-D-5642 | 1219806-01-5 | C13D8Cl2O | 259.16 | Not specified | Not specified |

Experimental Protocols

The following protocol details a robust analytical method for the quantification of 4,4'-Dichlorobenzophenone, adapted from a published method. This procedure can be modified to incorporate this compound as an internal standard for isotope dilution mass spectrometry, a common and highly accurate quantification technique.

Objective: To extract and quantify 4,4'-Dichlorobenzophenone from a biological matrix (e.g., cod liver) using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Sample matrix (e.g., homogenized cod liver)

-

This compound (for use as an internal standard)

-

Hexane (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Sodium sulfate (anhydrous)

-

Florisil® (60-100 mesh)

-

Concentrated sulfuric acid

-

Nitrogen gas (high purity)

-

Glassware: homogenizer, centrifuge tubes, separatory funnel, chromatography column, vials

Procedure:

-

Sample Preparation and Spiking:

-

Weigh 1-2 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution (internal standard). The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Allow the spiked sample to equilibrate for 30 minutes.

-

-

Extraction:

-

Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the sample.

-

Homogenize the mixture for 2 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully collect the organic supernatant.

-

Repeat the extraction process on the remaining pellet twice more.

-

Combine all the organic extracts.

-

-

Lipid Removal (Acid Treatment):

-

Add 5 mL of concentrated sulfuric acid to the combined extract in a separatory funnel.

-

Shake vigorously for 1 minute and allow the phases to separate.

-

Discard the lower acid layer.

-

Repeat the acid wash until the acid layer is colorless.

-

-

Drying and Concentration:

-

Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.

-

-

Florisil® Cleanup:

-

Prepare a chromatography column with a glass wool plug, followed by 5 g of activated Florisil®, and topped with 1 cm of anhydrous sodium sulfate.

-

Pre-rinse the column with 20 mL of hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with 50 mL of a 95:5 (v/v) hexane:dichloromethane mixture.

-

Collect the eluate.

-

-

Final Concentration and Analysis:

-

Concentrate the collected eluate to a final volume of 100 µL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial.

-

Analyze the sample by GC-MS.

-

GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector: Splitless, 250°C

-

Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ionization: Electron Ionization (EI), 70 eV

-

Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

4,4'-Dichlorobenzophenone: m/z 250, 139, 111

-

This compound: m/z 258, 145, 115

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure described above.

Caption: Analytical workflow for the extraction and quantification of 4,4'-Dichlorobenzophenone.

Applications of Deuterated Benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of deuterated benzophenone (benzophenone-d10). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into its use as a photosensitizer, a crucial component in Thermally Activated Delayed Fluorescence (TADF) materials, and as a gold-standard internal standard in quantitative mass spectrometry. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a deeper understanding of the practical applications of this versatile molecule.

Deuterated Benzophenone as an Internal Standard in LC-MS/MS Analysis

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated benzophenone, due to its chemical similarity to a wide range of analytes and its distinct mass shift, serves as an excellent internal standard in various analytical methods, particularly in therapeutic drug monitoring.

Application in Therapeutic Drug Monitoring of Immunosuppressants

Accurate measurement of immunosuppressant drug levels in transplant patients is critical to prevent organ rejection and minimize toxicity.[1] LC-MS/MS methods employing deuterated internal standards have become the preferred method for this analysis due to their high sensitivity and specificity compared to immunoassays.[2]

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of five common immunosuppressants using their respective deuterated internal standards.[2]

Table 1: Linearity and Lower Limits of Quantification (LLOQ) [2]

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy at LLOQ (%) |

| Cyclosporine A | 2 - 1250 | 2 | 104 - 118 |

| Tacrolimus | 0.5 - 42.2 | 0.5 | 104 - 118 |

| Sirolimus | 0.6 - 49.2 | 0.6 | 104 - 118 |

| Everolimus | 0.5 - 40.8 | 0.5 | 104 - 118 |

| Mycophenolic Acid | 0.01 - 7.5 (µg/mL) | 0.01 (µg/mL) | 104 - 118 |

Table 2: Intra- and Inter-Assay Precision and Accuracy [2]

| Analyte | Intra-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay CV (%) | Inter-Assay Accuracy (%) |

| Cyclosporine A | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Tacrolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Sirolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Everolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Mycophenolic Acid | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid in whole blood.

1. Sample Preparation (Protein Precipitation):

a. To 50 µL of whole blood calibrator, control, or patient sample in a microcentrifuge tube, add 100 µL of a precipitation reagent (e.g., a mixture of methanol and 0.1 M zinc sulfate solution) containing the deuterated internal standards. b. Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation. c. Centrifuge the sample at 10,000 x g for 5 minutes. d. Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Analytical Column: A C18 or phenyl-hexyl reversed-phase column (e.g., Zorbax Eclipse XDB, 3.0 × 75 mm, 3.5 µm) is suitable for separation.

-

Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.

-

Mobile Phase B: Methanol with 10 mM ammonium acetate and 0.1% acetic acid.

-

Gradient Elution: A suitable gradient program should be developed to separate the analytes and internal standards from endogenous interferences.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard. The ammonium adducts of the analytes are often monitored.

References

4,4'-Dichlorobenzophenone-D8 as a Metabolite of DDT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzophenone (DCBP) as a metabolite of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT). Particular focus is given to the use of its deuterated analog, 4,4'-Dichlorobenzophenone-D8 (DCBP-D8), in quantitative analysis. This document details the metabolic pathways, experimental protocols for detection, quantitative data from environmental and biological matrices, and the impact on cellular signaling pathways.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a notorious organochlorine pesticide known for its persistence and bioaccumulation in the environment. Its metabolism in various organisms leads to the formation of several derivatives, including Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), which are commonly monitored. However, another significant metabolite, 4,4'-Dichlorobenzophenone (DCBP), is also formed through oxidative pathways. DCBP itself is a subject of toxicological interest and its quantification is crucial for a complete understanding of DDT's environmental fate and impact. The use of isotopically labeled internal standards, such as this compound (DCBP-D8), is essential for accurate and precise quantification of DCBP in complex matrices.

Metabolic Pathway of DDT to 4,4'-Dichlorobenzophenone

The biotransformation of DDT to DCBP is a multi-step process that can occur in various organisms, including insects, fungi, and bacteria. The primary pathway involves the oxidation of DDT. One proposed pathway suggests the conversion of p,p'-DDT to p,p'-(dicofol + DBP), which have been identified as primary metabolites.[1] In some organisms, like the domestic fruit fly larvae, DCBP is a major metabolite.[2]

Below is a simplified diagram illustrating the metabolic conversion of DDT to its main metabolites, including DCBP.

Quantitative Data

The presence of DCBP as a DDT metabolite has been quantified in various environmental and biological samples. The following tables summarize key quantitative findings.

Table 1: Concentration of 4,4'-Dichlorobenzophenone in Surface Waters of the Pearl River Delta [3][4]

| Location | Mean Concentration (ng/L) |

| Hong Kong | 12.50 |

| Macao | 4.05 |

Table 2: Recovery of 4,4'-Dichlorobenzophenone in Spiked Arctic Cod (Gadus morhua) Samples [5]

| Spiked Level | Mean Recovery (%) |

| Low Dose (9.2 ng) | 99 |

| High Dose (46 ng) | 146 |

Table 3: Concentration of DDT-Related Compounds in Bottlenose Dolphin Blubber

| Compound | Mean Concentration (µg/g lipid) |

| ∑4DDTs* | 178 |

| p,p'-DBP | Detected, relative abundance lower than DDE |

| TCPM** | Second most abundant compound class |

*∑4DDTs = sum of p,p′-DDT, p,p′-DDD, p,p′-DDE, and o,p′-DDT **TCPM = tris(chlorophenyl)methane

Experimental Protocols

Accurate quantification of DCBP as a metabolite of DDT requires robust analytical methods. The use of a deuterated internal standard like this compound is critical to correct for matrix effects and variations in sample preparation and instrument response.

General Workflow for Analysis

The general workflow for the analysis of DCBP in environmental or biological samples involves sample extraction, cleanup, and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol for Quantification of 4,4'-Dichlorobenzophenone using this compound Internal Standard

This protocol is a synthesized methodology based on established practices for the analysis of organic pollutants in complex matrices.

1. Sample Preparation:

-

Extraction: For solid samples (e.g., soil, sediment, tissue), use a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or pressurized liquid extraction. For liquid samples (e.g., water), liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE) can be employed.

-

Internal Standard Spiking: Prior to extraction, spike a known amount of this compound solution into the sample. This allows for the correction of analyte losses during sample preparation and analysis.

2. Sample Cleanup:

-

The crude extract often contains interfering compounds that need to be removed. Common cleanup techniques include:

- Solid-Phase Extraction (SPE): Using cartridges with specific sorbents to retain either the analytes of interest or the interferences.

- Sulfuric Acid Treatment: Effective for removing lipids from biological samples. The extract is partitioned with concentrated sulfuric acid, which degrades the lipids, leaving the analytes in the organic phase.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

- Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5MS) is typically used for the separation of organochlorine compounds.

- Injector: On-column injection is recommended to prevent thermal degradation of analytes like dicofol, which can convert to DCBP in a hot injector.

- Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target analytes.

-

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) is commonly used.

- Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed for higher sensitivity and selectivity. Specific ions for both the native DCBP and the deuterated internal standard (DCBP-D8) are monitored.

4. Quantification:

-

A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of DCBP and a constant concentration of DCBP-D8.

-

The ratio of the peak area of DCBP to the peak area of DCBP-D8 is plotted against the concentration of DCBP.

-

The concentration of DCBP in the unknown sample is then calculated from its peak area ratio using the calibration curve.

Signaling Pathways Affected by Dichlorobenzophenone

Benzophenone and its derivatives, including DCBP, have been shown to exert toxic effects by modulating various cellular signaling pathways. As endocrine-disrupting chemicals, they can interfere with hormonal signaling.

One of the key pathways affected is the induction of apoptosis (programmed cell death). Exposure to benzophenones can trigger the Bax/Bcl-2/Caspase-3 signaling cascade.

Additionally, benzophenones have been implicated in the disruption of other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt pathways, which are involved in cell proliferation, differentiation, and survival. As endocrine disruptors, they can also interfere with nuclear receptor signaling, such as the estrogen and androgen receptors.

Conclusion

4,4'-Dichlorobenzophenone is a significant metabolite of DDT, and its accurate quantification is essential for a comprehensive assessment of DDT contamination and its toxicological implications. The use of this compound as an internal standard in GC-MS analysis provides the necessary accuracy and precision for such measurements. Further research into the various cellular signaling pathways affected by DCBP will enhance our understanding of its potential risks to environmental and human health. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working in the fields of environmental science, toxicology, and drug development.

References

Environmental Fate of 4,4'-Dichlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorobenzophenone (4,4'-DCBP) is a persistent environmental contaminant primarily formed from the degradation of the pesticides DDT and dicofol.[1] Its presence in various environmental compartments, coupled with its chemical stability, necessitates a thorough understanding of its environmental fate and behavior. This technical guide provides a comprehensive overview of the physicochemical properties, environmental persistence, mobility, bioaccumulation potential, and degradation pathways of 4,4'-DCBP. Detailed experimental protocols for assessing its environmental fate are also presented, providing a valuable resource for researchers and professionals in the fields of environmental science and drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 4,4'-DCBP is essential for predicting its environmental distribution and fate. These properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Name | Bis(4-chlorophenyl)methanone | [2] |

| CAS Number | 90-98-2 | [3] |

| Molecular Formula | C₁₃H₈Cl₂O | [3] |

| Molecular Weight | 251.11 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 144-146 °C | |

| Boiling Point | 353 °C | |

| Water Solubility | Low; Soluble in hot acetone, chloroform, ether | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.01 - 4.44 |

Environmental Fate and Transport

The environmental fate of 4,4'-DCBP is governed by its persistence, mobility, and potential for bioaccumulation.

Persistence

Mobility

The mobility of 4,4'-DCBP in the environment is largely dictated by its partitioning behavior between soil/sediment and water.

-

Soil and Sediment: Due to its low water solubility and high octanol-water partition coefficient (Log Kow), 4,4'-DCBP is expected to have a strong affinity for organic matter in soil and sediment. This is quantified by the soil organic carbon-water partition coefficient (Koc). While an experimental Koc for 4,4'-DCBP is not available, it can be estimated from its Log Kow. Using the relationship log Koc ≈ 0.81 * log Kow + 0.09, the estimated Log Koc for 4,4'-DCBP is in the range of 3.34 to 3.69, indicating low mobility in soil and a tendency to partition to sediment in aquatic systems.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). For non-polar organic compounds like 4,4'-DCBP, the BCF can be estimated from the Log Kow. A Log Kow value greater than 3 suggests a potential for bioaccumulation. Given the Log Kow of 4,4'-DCBP is between 4.01 and 4.44, it is expected to bioaccumulate in aquatic organisms.

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of 4,4'-DCBP in the environment.

Photolysis

Benzophenones are known to absorb UV radiation, which can lead to their photodegradation. The degradation of the parent compound, dicofol, to 4,4'-DCBP is accelerated by UV light. It is plausible that 4,4'-DCBP itself can undergo further phototransformation in sunlit surface waters. The proposed pathway likely involves the cleavage of the carbon-chlorine bonds, leading to the formation of hydroxylated and other transformation products.

Hydrolysis

4,4'-DCBP is a product of the hydrolysis of dicofol, particularly under alkaline conditions. This suggests that 4,4'-DCBP is relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9).

Biotic Degradation

Microbial degradation is a key process in the ultimate removal of persistent organic pollutants from the environment.

Fungal Degradation

The ectomycorrhizal fungus Xerocomus chrysenteron has been shown to degrade DDT to 4,4'-DCBP. Additionally, the yeast Rhodotorula gracilis can metabolize the acaricides chlorobenzilate and chloropropylate to 4,4'-dichlorobenzilic acid, which is then further transformed to 4,4'-DCBP.

Proposed Bacterial Degradation Pathway

While specific studies on the bacterial degradation of 4,4'-DCBP are limited, a plausible pathway can be proposed based on the degradation of structurally similar compounds like chlorophenols and 2,4-dichlorophenoxyacetic acid (2,4-D). The proposed pathway involves initial enzymatic attack on the aromatic rings, followed by ring cleavage and further degradation. Key enzymatic steps are likely to include:

-

Hydroxylation: Mono- and di-oxygenase enzymes could introduce hydroxyl groups onto the aromatic rings.

-

Dehalogenation: Reductive or hydrolytic dehalogenation could remove the chlorine atoms.

-

Ring Cleavage: Dioxygenases are crucial for cleaving the aromatic ring, a critical step in mineralization.

A proposed logical pathway for the biotic degradation of 4,4'-DCBP is presented below.

Experimental Protocols

The assessment of the environmental fate of 4,4'-DCBP requires standardized experimental protocols. The following sections outline relevant OECD and EPA guidelines that can be adapted for this purpose.

Abiotic Degradation

-

Hydrolysis: The rate of hydrolysis as a function of pH can be determined following OECD Guideline 111 or EPA OCSPP 835.2120 . This involves incubating 4,4'-DCBP in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) and analyzing its concentration over time.

-

Photolysis: The potential for aqueous photolysis can be assessed using OECD Guideline 316 or EPA OCSPP 835.2210 . This protocol involves exposing a solution of 4,4'-DCBP to a light source that simulates natural sunlight and monitoring its degradation.

Biotic Degradation

-

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307 provides a method to study the rate and route of degradation in soil under both aerobic and anaerobic conditions. The protocol involves treating soil samples with 4,4'-DCBP and incubating them under controlled conditions.

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: OECD Guideline 308 is designed to simulate the degradation of a chemical in a water-sediment system. This is particularly relevant for 4,4'-DCBP given its tendency to partition to sediment.

Bioaccumulation

-

Bioconcentration in Fish: The potential for 4,4'-DCBP to bioaccumulate in fish can be determined using OECD Guideline 305 or EPA OCSPP 850.1730 . This study involves exposing fish to a known concentration of the chemical in water and measuring its concentration in the fish tissue over time.

Analytical Methodology

A robust analytical method is crucial for all environmental fate studies. A refined method for the analysis of 4,4'-DCBP in biological tissues has been developed.

5.4.1. Sample Preparation and Extraction

-

Homogenization: The biological sample (e.g., fish tissue) is homogenized.

-

Extraction: The homogenized sample is extracted with a mixture of isopropanol and iso-hexane/diethyl ether.

-

Lipid Removal: The extracted lipids are removed by treatment with concentrated sulfuric acid.

-

Clean-up: The extract is further cleaned using column chromatography on basic aluminum oxide.

5.4.2. Instrumental Analysis

-

Gas Chromatography-Electron Capture Detection (GC-ECD): Due to the presence of chlorine atoms, GC-ECD is a highly sensitive method for the quantification of 4,4'-DCBP. An on-column injection technique is recommended to prevent thermal degradation of the analyte.

The following diagram illustrates a general workflow for an environmental fate study of 4,4'-DCBP.

References

- 1. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4 -Dichlorobenzophenone 99 90-98-2 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: 4,4'-Dichlorobenzophenone-D8 as an Internal Standard

Introduction

4,4'-Dichlorobenzophenone (DCBP) is an environmental contaminant of concern due to its persistence and potential toxicity. It is a degradation product of the pesticide dicofol and can also be formed from the breakdown of other compounds like DDT.[1][2][3] Accurate quantification of DCBP in various matrices is crucial for environmental monitoring and human exposure assessment. The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based methods. 4,4'-Dichlorobenzophenone-D8 (DCBP-D8), a deuterated analog of DCBP, is an ideal internal standard for this purpose. It closely mimics the chemical and physical properties of the native analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.

These application notes provide a detailed protocol for the quantification of 4,4'-Dichlorobenzophenone in biological matrices using this compound as an internal standard. The methodology is adapted from established analytical procedures for DCBP and highlights the critical role of the deuterated internal standard in achieving reliable results.[1][4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. The isotopically labeled compound, in this case, this compound, serves as an internal standard. Because the internal standard has a different mass from the native analyte, the two compounds can be distinguished by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, the concentration of the native analyte in the original sample can be accurately determined. This approach corrects for losses of the analyte during sample preparation and for variations in instrument performance.

Experimental Protocols

This section details the experimental procedures for the analysis of 4,4'-Dichlorobenzophenone in biological samples, specifically fish tissue, using this compound as an internal standard.

Materials and Reagents

-

Solvents: Acetone, Methanol, n-Hexane, Diethyl ether (all pesticide residue analysis grade)

-

Standards: 4,4'-Dichlorobenzophenone (≥99% purity), this compound (≥98% isotopic purity)

-

Reagents: Sodium sulfate (anhydrous, granular), Sulfuric acid (concentrated), Basic aluminum oxide (for column chromatography)

-

Sample Matrix: Fish tissue (e.g., cod liver)

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL):

-

Accurately weigh approximately 10 mg of 4,4'-Dichlorobenzophenone and this compound into separate 100 mL volumetric flasks.

-

Dissolve the compounds in acetone and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the primary stock solutions with n-hexane. These solutions should cover the expected concentration range of the samples.

-

-

Internal Standard Spiking Solution (e.g., 1 µg/mL):

-

Dilute the this compound primary stock solution with acetone to a final concentration of 1 µg/mL.

-

Sample Preparation Workflow

Caption: Experimental workflow for the analysis of 4,4'-Dichlorobenzophenone.

Detailed Sample Preparation Protocol

-

Sample Homogenization:

-

Weigh approximately 2 g of the fish tissue sample into a chemical-resistant centrifuge tube.

-

-

Internal Standard Spiking:

-

Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 50 µL of a 1 µg/mL solution).

-

-

Liquid-Liquid Extraction:

-

Add 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether to the sample.

-

Homogenize the sample using a high-speed blender or sonicator.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step twice more with fresh solvent.

-

Combine the organic extracts.

-

-

Acid Cleanup:

-

Add 5 mL of concentrated sulfuric acid to the combined organic extract.

-

Vortex the mixture for 1 minute and allow the phases to separate.

-

Carefully transfer the upper organic layer to a new tube.

-

-

Column Chromatography Cleanup:

-

Prepare a small chromatography column with a glass wool plug, filled with 2 g of activated basic aluminum oxide, and topped with 1 cm of anhydrous sodium sulfate.

-

Pre-rinse the column with 10 mL of n-hexane.

-

Load the extracted sample onto the column.

-

Elute the analytes with 15 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.

-

Collect the eluate.

-

-

Concentration:

-

Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to an autosampler vial for analysis.

-

GC-MS/MS Instrumental Analysis

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless injection at 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical validation parameters that can be achieved with this methodology.

Table 1: GC-MS/MS MRM Transitions for 4,4'-Dichlorobenzophenone and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4,4'-Dichlorobenzophenone | 250 | 139 | 20 |

| 4,4'-Dichlorobenzophenone | 250 | 111 | 30 |

| This compound | 258 | 145 | 20 |

| This compound | 258 | 115 | 30 |

Table 2: Method Validation Data for the Quantification of 4,4'-Dichlorobenzophenone

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 1 - 500 ng/g |

| Limit of Detection (LOD) | 0.3 ng/g |

| Limit of Quantification (LOQ) | 1.0 ng/g |

| Accuracy (Recovery %) | 92 - 108% |

| Precision (RSD %) | < 10% |

Note: The values presented in this table are typical and may vary depending on the specific instrumentation and matrix.

Signaling Pathways and Logical Relationships

The logical relationship for quantification using an internal standard is straightforward. The response of the analyte is normalized to the response of the known concentration of the internal standard. This ratio is then used to determine the unknown concentration of the analyte from a calibration curve.

Caption: Logic diagram for internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4,4'-Dichlorobenzophenone in complex matrices. The detailed protocol and validation data presented in these application notes demonstrate the effectiveness of this approach. By compensating for variations in sample preparation and instrument response, this method ensures the high-quality data required for accurate environmental and toxicological assessments. Researchers, scientists, and drug development professionals can confidently employ this methodology to obtain precise and accurate measurements of 4,4'-Dichlorobenzophenone.

References

Application Note: Quantitative Analysis of 4,4'-Dichlorobenzophenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract